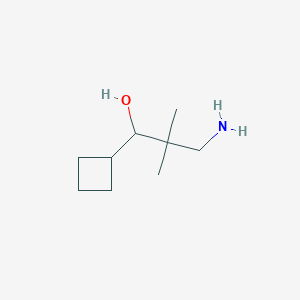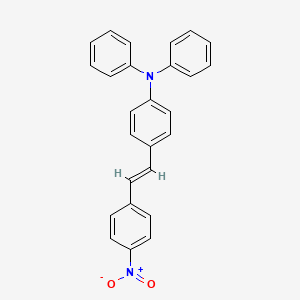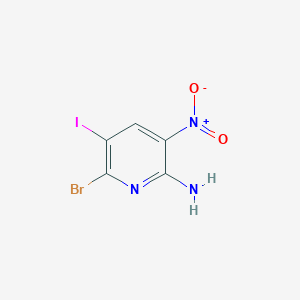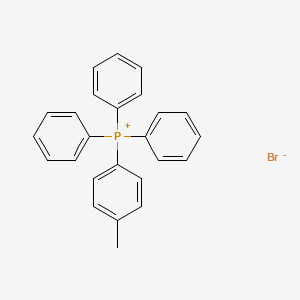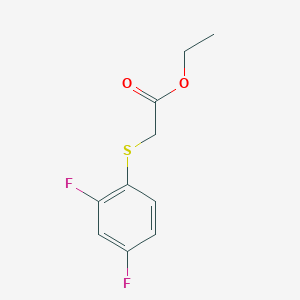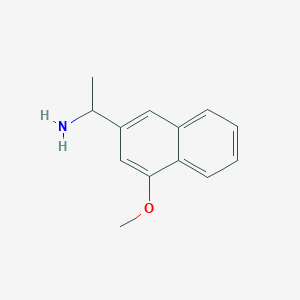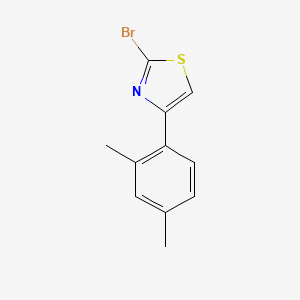
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene is a chemical compound that belongs to the class of dihydroanthracenes It is characterized by the presence of a chlorine atom at the 9th position and four methoxy groups at the 2nd, 3rd, 6th, and 7th positions on the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene typically involves the chlorination of 2,3,6,7-tetramethoxy-9,10-dihydroanthracene. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its fully hydrogenated form.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fully hydrogenated anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Lacks the chlorine atom at the 9th position.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: Contains a quinone group instead of the dihydroanthracene structure.
9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: Contains two chlorine atoms and phenyl groups at the 9th and 10th positions.
Uniqueness
The presence of the chlorine atom at the 9th position and the four methoxy groups make 9-Chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene unique
Propiedades
Número CAS |
919273-05-5 |
|---|---|
Fórmula molecular |
C18H19ClO4 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
9-chloro-2,3,6,7-tetramethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H19ClO4/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18H,5H2,1-4H3 |
Clave InChI |
YORPHTZCSBDMRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
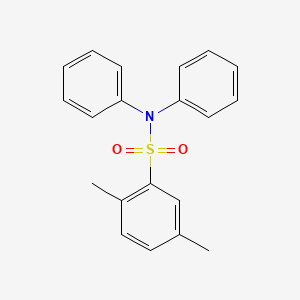
phosphanium chloride](/img/structure/B13148488.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)

![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
